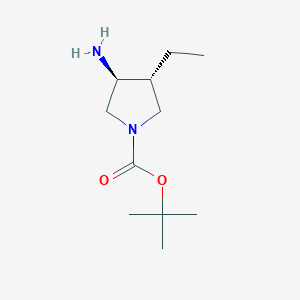

trans-3-Amino-1-Boc-4-ethyl-pyrrolidine

Description

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-ethylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |

InChI Key |

ZFUJATNIGNCUKO-RKDXNWHRSA-N |

Isomeric SMILES |

CC[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C |

Canonical SMILES |

CCC1CN(CC1N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Method Based on trans-4-Hydroxy-L-proline (Decarboxylation and Azide Route)

One of the most reliable methods uses trans-4-hydroxy-L-proline as the starting material, which is commercially available and chiral. The key steps are:

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| (a) Decarboxylation | trans-4-hydroxy-L-proline undergoes catalytic decarboxylation in solvent | Catalyst (unspecified), solvent | (R)-3-hydroxypyrrolidine hydrochloride |

| (b) Boc Protection | N-tert-butoxycarbonyl (Boc) group introduced to protect amine | Boc anhydride or equivalent | Boc-protected intermediate |

| (c) Hydroxyl Sulfonylation | Conversion of hydroxyl to a good leaving group (e.g., mesylate) | Methanesulfonyl chloride or similar | Mesylated intermediate |

| (d) SN2 Azide Substitution | Azide ion displaces mesylate with inversion of configuration | Sodium azide, solvent | Azido intermediate with inverted stereochemistry |

| (e) Azide Reduction | Azide reduced to amino group using triphenylphosphine and acid | Triphenylphosphine, concentrated HCl | trans-3-Amino-1-Boc-pyrrolidine dihydrochloride |

This four-step sequence yields the target compound with stereochemical inversion at C-3 due to the SN2 substitution, ensuring the trans-relationship with the C-4 substituent. The Boc group protects the nitrogen throughout the process. This method is detailed in patent CN102531987A and provides a robust route to the compound.

Method Using L-Aspartic Acid Derivatives and Sulfonyl Aziridine Intermediates

Another approach employs L-aspartic acid as a starting material, which is less expensive and readily available. The process involves:

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| (1) Amino Group Blocking | Amino group of L-aspartic acid blocked with sulfonyl protecting group (e.g., tosyl) | Sulfonyl chloride, base | N-blocked L-aspartic acid |

| (2) Reduction | Reduction of N-blocked aspartic acid or ester to corresponding alcohol | Hydride reducing agent (e.g., LiAlH4) | N-blocked 1,4-butanediol derivative |

| (3) Sulfonylation | Conversion of hydroxyl groups to sulfonates (e.g., mesylates or tosylates) | Thionyl halide or sulfonyl halide, base | Sulfonated intermediate |

| (4) Aziridine Formation and Ring Closure | Intramolecular cyclization to form sulfonyl aziridine intermediate | Base, solvent | Aziridine intermediate |

| (5) Nucleophilic Substitution | Reaction with primary amines (e.g., benzylamine) to open aziridine ring | Primary amine, tertiary amine base | 1-substituted-3-(blocked amino)pyrrolidine |

| (6) Deprotection and Reduction | Removal of protecting groups and reduction to free amine | Hydrogenation or other deprotection methods | This compound |

This method, described in patent AU4289993A, allows for the synthesis of (S)-3-amino-1-substituted pyrrolidines with good overall yields (up to 77%) and control of stereochemistry. The sulfonyl aziridine intermediate is key to establishing the ring and stereochemistry.

Asymmetric 1,3-Dipolar Cycloaddition Route

A third method involves asymmetric 1,3-dipolar cycloaddition of chiral oxazolidinone derivatives with unsaturated acid chlorides to form pyrrolidine rings with defined stereochemistry:

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| (a) Formation of Chiral Oxazolidinone | Reaction of amino acid derivatives with chiral auxiliaries | Standard peptide coupling conditions | Chiral oxazolidinone intermediate |

| (b) 1,3-Dipolar Cycloaddition | Reaction with cis- or trans-α,β-unsaturated acid chlorides at low temperature (-78 to -50 °C) | Strong base (e.g., LDA), aprotic solvent | Pyrrolidine ring with defined stereochemistry |

| (c) Hydrolytic Removal of Auxiliary | Treatment with LiOH and H2O2 to remove oxazolidinone | Aqueous conditions | Pyrrolidine carboxylic acid intermediate |

| (d) Azide Introduction and Reduction | Conversion of carboxyl to azide using diphenylphosphoryl azide and triethylamine, followed by hydrogenolysis | Diphenylphosphoryl azide, Pd/C catalyst | trans-3-Amino-1-Boc-pyrrolidine |

This method, described in patent US5668164, allows for stereoselective preparation of cis- and trans-3,4-substituted pyrrolidines with various substituents at C-4, including alkyl groups such as ethyl. The use of chiral auxiliaries and controlled cycloaddition ensures high stereoselectivity.

Additional Notes on Protection and Functional Group Manipulation

- The Boc protecting group is typically introduced early or maintained throughout the synthesis to protect the nitrogen atom and facilitate purification.

- Hydroxyl groups at C-4 can be functionalized (e.g., sulfonylation) to act as leaving groups for nucleophilic substitution.

- Azide displacement and reduction are common steps to install the amino group at C-3 with inversion of configuration.

- Stereochemical inversion during substitution is exploited to achieve the trans relationship between the 3-amino and 4-ethyl substituents.

Summary Table of Key Preparation Methods

Research Discoveries and Improvements

- The method using trans-4-hydroxy-L-proline is advantageous due to the commercial availability of the starting material and relatively straightforward steps with high stereoselectivity.

- The L-aspartic acid route is cost-effective and versatile for various 1-substituted pyrrolidines but may require careful control to avoid racemization and side reactions.

- The asymmetric cycloaddition approach allows for fine stereochemical control and access to diverse substitution patterns but involves more complex intermediates and handling of chiral auxiliaries.

- Recent improvements focus on minimizing chromatographic purification steps and improving overall yields and enantiomeric excess, which are critical for scale-up and industrial applications.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Hydrolysis can be carried out using aqueous acids or bases.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, secondary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs, highlighting substituents, protecting groups, molecular weights, and similarity scores (where available):

Substituent Effects on Physicochemical Properties

Ethyl vs. Hydroxyl/Methoxy/Ethoxy :

- The ethyl group (C2H5) enhances lipophilicity (estimated logP ~2.0), favoring membrane permeability. In contrast, hydroxyl (OH) and methoxy (OCH3) groups increase polarity, reducing logP (e.g., 1-Boc-4-hydroxypyrrolidine has logP ~0.5) .

- The ethoxy variant (C11H22N2O3) shares structural similarity but introduces an ether oxygen, moderately lowering logP (1.61) compared to ethyl .

- Stereochemical Impact: Trans configurations (e.g., 708273-40-9) optimize spatial alignment for target binding in chiral environments, whereas cis isomers (e.g., ’s "cis-3-amino" analog) may exhibit reduced bioactivity due to steric hindrance .

Protecting Group Comparison: Boc vs. Cbz

- Boc (tert-butoxycarbonyl) :

- Cbz (Carbobenzyloxy): Requires hydrogenolysis (H2/Pd-C) for deprotection. Less compatible with acid-sensitive intermediates but offers stability under basic conditions .

Research Implications and Limitations

While structural analogs provide insights into substituent effects, direct pharmacological or kinetic data for this compound remain scarce. Future studies should prioritize experimental validation of bioavailability and reactivity for ethyl-substituted derivatives.

Biological Activity

Trans-3-Amino-1-Boc-4-ethyl-pyrrolidine is a pyrrolidine derivative notable for its unique structural features, including an amino group at the third position and a tert-butoxycarbonyl (Boc) protective group at the first position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 230.26 g/mol. The presence of chiral centers at the third and fourth carbon atoms enhances its stereochemical properties, which are critical for its biological activity.

Biological Applications

Pharmaceutical Development : this compound serves as an intermediate in synthesizing bioactive compounds and pharmaceuticals, particularly in the development of novel therapeutic agents. Its structure allows it to participate in various chemical reactions that are essential for creating complex molecules with specific biological functions.

Mechanism of Action : The biological activity of this compound is mediated through its interactions with specific molecular targets, including proteins and enzymes. The mechanism involves the modification of biomolecules, leading to alterations in cellular processes and biological activities.

1. Synthesis and Structure-Activity Relationship (SAR) Studies

Research has focused on understanding how modifications to the pyrrolidine ring influence biological activity. For instance, studies indicate that varying substituents at the fourth position can lead to significant changes in pharmacological properties. Compounds like trans-3-Amino-1-Boc-4-methoxypyrrolidine have been used as model compounds to explore these relationships .

2. Inhibitory Activity Against Enzymes

This compound has been investigated for its potential as an inhibitor of various enzymes, including proteases involved in viral infections. In one study, derivatives of pyrrolidine were designed as mechanism-based inhibitors for hepatitis C NS3/4A protease, demonstrating promising IC50 values . This highlights the compound's utility in antiviral drug design.

3. Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives to assess its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Trans-3-Amino-1-Boc-4-methoxypyrrolidine | Methoxy group at the fourth position | Potentially different pharmacological properties |

| Trans-1-Boc-3-amino-4-hydroxypyrrolidine | Hydroxy group instead of ethyl | Increased solubility and potential bioactivity |

| Cis/Trans 4-Hydroxy-Pyrrolidine Derivatives | Hydroxy substitution at different positions | Variability in stereochemistry affecting activity |

This comparison illustrates how subtle changes in structure can lead to significant differences in biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing trans-3-Amino-1-Boc-4-ethyl-pyrrolidine, and how does stereochemical control impact yield?

Methodological Answer: The synthesis typically involves Boc-protection of the pyrrolidine nitrogen, followed by functionalization at the 3- and 4-positions. Stereochemical control is critical:

- Use chiral auxiliaries or enantioselective catalysis to achieve the trans-configuration .

- Cycloaddition reactions (e.g., [3+2] or [4+1]) with electron-rich aryl groups have shown high yields (70–90%) for trans-substituted pyrrolidines .

- Monitor reaction progress via TLC or HPLC, as competing pathways (e.g., cis-isomer formation) may occur with electron-deficient substituents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Assign stereochemistry using 2D NOESY/ROESY to confirm trans-configuration via through-space couplings between the Boc group and 4-ethyl substituent .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data (<1.0 Å) to resolve potential disorder in the ethyl group .

- Mass spectrometry : Confirm molecular weight with ESI-MS or MALDI-TOF, noting Boc-protection increases molecular ion stability .

Q. How can researchers mitigate degradation of the Boc-protecting group during storage or reactions?

Methodological Answer:

- Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis .

- Avoid acidic conditions (e.g., TFA) unless intentional deprotection is required. For prolonged reactions, use buffered neutral conditions .

- Monitor degradation via LC-MS; degraded samples show peaks corresponding to free amine (~m/z 143) .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its reactivity in catalysis or ligand design?

Methodological Answer:

- Analyze puckering parameters using Cremer-Pople coordinates to quantify non-planarity . For pyrrolidines, puckering amplitudes (Q) >0.5 Å indicate significant distortion from planarity.

- Computational studies (DFT or MD simulations) can predict preferred conformers. Compare with crystallographic data to validate models .

- Substituent effects: The 4-ethyl group increases steric hindrance, favoring endo puckering, while the Boc group stabilizes exo conformers via steric bulk .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT)?

Methodological Answer:

- Solvent effects : DFT calculations often assume gas-phase conditions. Include implicit solvent models (e.g., PCM) or explicit solvent molecules in simulations .

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange. ROESY cross-peaks at 298 K vs. 223 K may reveal flexibility .

- Crystallographic validation : Compare experimental X-ray torsion angles with computed values. Discrepancies >10° suggest model inaccuracies .

Q. How can researchers design experiments to probe the role of this compound in asymmetric catalysis?

Methodological Answer:

- Substrate screening : Test enantioselectivity in model reactions (e.g., Michael additions) using diverse substrates (aryl, alkyl, heteroaryl) .

- Kinetic studies : Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with substituent effects.

- Mechanistic probes : Isotopic labeling (e.g., ^2H at the 3-amino group) can track hydrogen-bonding interactions via kinetic isotope effects .

Data Analysis and Validation

Q. What are common pitfalls in crystallographic refinement of this compound, and how can they be addressed?

Methodological Answer:

- Disorder : The ethyl group may exhibit rotational disorder. Use PART instructions in SHELXL to model alternative positions .

- Hydrogen placement : For amino groups, refine H atoms with riding models and validate using Hirshfeld surface analysis .

- Validation tools : Check CIF files with PLATON/ADDSYM to detect missed symmetry or overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.